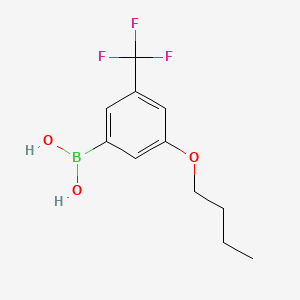

3-Butoxy-5-trifluoromethylphenylboronic acid

Description

Properties

IUPAC Name |

[3-butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O3/c1-2-3-4-18-10-6-8(11(13,14)15)5-9(7-10)12(16)17/h5-7,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEXJPCKQLCFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681516 | |

| Record name | [3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-45-5 | |

| Record name | B-[3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Butoxy-5-trifluoromethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed, two-step synthetic route for the preparation of 3-Butoxy-5-trifluoromethylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available 3-Bromo-5-(trifluoromethyl)phenol and proceeds through a butoxylated intermediate to yield the final product. The methodologies presented are based on established and reliable organic transformations.

Synthesis Overview

The synthesis of this compound is achieved in two sequential steps:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 3-Bromo-5-(trifluoromethyl)phenol is alkylated with 1-bromobutane in the presence of a base to yield 1-bromo-3-butoxy-5-(trifluoromethyl)benzene.

-

Borylation: The resulting aryl bromide is converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Proposed synthesis route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-bromo-3-butoxy-5-(trifluoromethyl)benzene

This procedure details the O-alkylation of 3-Bromo-5-(trifluoromethyl)phenol using 1-bromobutane.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-5-(trifluoromethyl)phenol | 241.01 | 10.0 g | 41.5 mmol |

| Potassium Hydroxide (KOH) | 56.11 | 3.5 g | 62.3 mmol |

| 1-Bromobutane | 137.02 | 8.5 mL (11.4 g) | 83.0 mmol |

| Ethanol (absolute) | 46.07 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-(trifluoromethyl)phenol (10.0 g, 41.5 mmol) and absolute ethanol (150 mL).

-

Stir the mixture until the phenol has completely dissolved.

-

Add potassium hydroxide (3.5 g, 62.3 mmol) to the solution and stir for 15 minutes at room temperature.

-

Add 1-bromobutane (8.5 mL, 83.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-bromo-3-butoxy-5-(trifluoromethyl)benzene as a colorless oil.

Expected Yield and Characterization:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |

| 1-bromo-3-butoxy-5-(trifluoromethyl)benzene | C11H12BrF3O | 297.11 | ~85-95% | Colorless oil |

The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of this compound

This procedure describes the conversion of the aryl bromide to the corresponding boronic acid via lithiation and borylation.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-bromo-3-butoxy-5-(trifluoromethyl)benzene | 297.11 | 10.0 g | 33.7 mmol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 14.8 mL | 37.0 mmol |

| Triisopropyl borate | 188.08 | 9.5 mL (7.9 g) | 42.1 mmol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-3-butoxy-5-(trifluoromethyl)benzene (10.0 g, 33.7 mmol) and anhydrous tetrahydrofuran (150 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (14.8 mL of a 2.5 M solution in hexanes, 37.0 mmol) dropwise to the reaction mixture, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (9.5 mL, 42.1 mmol) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.

Expected Yield and Characterization:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |

| This compound | C11H14BF3O3 | 262.04 | ~70-85% | White solid |

The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹¹B NMR, Mass Spectrometry, and melting point analysis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

3-Bromo-5-(trifluoromethyl)phenol is corrosive and toxic. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Avoid open flames and sparks.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt the procedures as necessary based on their laboratory conditions and available analytical instrumentation.

An In-depth Technical Guide to Arylboronic Acids: Focus on 3-Butoxy-5-trifluoromethylphenylboronic acid

Disclaimer: Detailed experimental data and comprehensive chemical properties for 3-Butoxy-5-trifluoromethylphenylboronic acid are not extensively available in publicly accessible scientific literature. The information that can be reliably cited is limited to its basic identifiers.

This guide provides the available information for this compound. To illustrate the format and depth of a complete technical whitepaper as requested, a detailed profile of the closely related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid , is included as a representative example. This illustrative data should not be used as a substitute for experimental values for this compound.

Core Data for this compound

Basic identification details for the requested compound have been collated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1256345-45-5 | [1][2] |

| Molecular Formula | C11H14BF3O3 | [2] |

| Molecular Weight | 262.03 g/mol | [2] |

| MDL Number | MFCD16660266 | [2] |

Illustrative Technical Guide: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid

The following sections provide a detailed overview of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid to demonstrate the structure and content of a comprehensive technical guide.

Chemical Properties

This section summarizes the key chemical and physical properties of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.

| Property | Value | Reference |

| CAS Number | 871332-97-7 | [3][4] |

| Molecular Formula | C8H8BF3O3 | [3][4] |

| Molecular Weight | 219.95 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 157-162 °C | [3][4] |

| Purity | ≥96.0% (HPLC) | [4] |

| Solubility | Soluble in organic solvents | [3] |

| Storage Conditions | Store at room temperature | [3] |

Applications in Organic Synthesis

3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group influences the electronic properties of the molecule, enhancing its reactivity and selectivity in these reactions.[3] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] In medicinal chemistry, it serves as a crucial component in the design of novel drug candidates for targeting specific biological pathways.[3]

Experimental Protocols

The following are generalized experimental protocols relevant to the use of arylboronic acids like 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction:

Arylboronic acids are key reagents in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The general mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), 3-Methoxy-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv.), and a base (e.g., K2CO3, Cs2CO3, 2.0 equiv.).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

NMR spectroscopy is a primary technique for the structural characterization of phenylboronic acids and their products.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Data Acquisition: Acquire 1H, 13C, 19F, and 11B NMR spectra using a standard NMR spectrometer. For related (trifluoromethoxy)phenylboronic acids, characteristic signals include a quartet in the 13C NMR spectrum for the OCF3 group with a large 1J C-F coupling constant of about 255 Hz.[6] The 11B NMR spectrum typically shows a broad singlet characteristic of boronic acids.[7]

Visualization of Chemical Processes

Suzuki-Miyaura Coupling Catalytic Cycle:

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification:

This diagram outlines a typical workflow for the synthesis and purification of a biaryl compound via a Suzuki-Miyaura coupling reaction.

References

- 1. aksci.com [aksci.com]

- 2. angene.in [angene.in]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | 1256345-87-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Rational Design and Synthesis of 3-Butoxy-5-trifluoromethylphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals

Introduction and Rational Design

The discovery of novel small molecules for drug development often relies on a modular approach, utilizing versatile building blocks that can be readily incorporated into larger, more complex structures. Phenylboronic acids are paramount in this regard, serving as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The specific compound, 3-Butoxy-5-trifluoromethylphenylboronic acid, is a rationally designed building block for medicinal chemistry. Its design incorporates two key functional groups that can enhance the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.

The trifluoromethyl group (-CF3) is a well-established bioisostere for various functional groups and is known to improve metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] The butoxy group (-OBu) , a moderately sized lipophilic chain, can also influence solubility and membrane permeability. The placement of these groups at the 3 and 5 positions of the phenyl ring provides a specific substitution pattern for structure-activity relationship (SAR) studies. While a specific "discovery" event for this exact molecule is not prominently documented in the literature, its existence is a logical consequence of the demand for diverse and functionalized building blocks in contemporary drug discovery programs.[2]

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis for this compound is proposed, starting from the commercially available 3-Bromo-5-(trifluoromethyl)phenol. The overall workflow involves an initial etherification followed by a borylation reaction.

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols & Data

This procedure outlines the etherification of a phenol using an alkyl halide and a weak base, a classic and reliable method for forming ether linkages.[3]

Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-(trifluoromethyl)phenol (10.0 g, 41.5 mmol).

-

Add anhydrous acetone (100 mL) to dissolve the phenol.

-

Add finely ground potassium carbonate (11.5 g, 83.0 mmol, 2.0 eq) to the solution.

-

Add 1-bromobutane (6.8 mL, 62.2 mmol, 1.5 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to afford the pure 1-bromo-3-butoxy-5-(trifluoromethyl)benzene.

Quantitative Data for Step 1:

| Reactant/Product | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

| 3-Bromo-5-(trifluoromethyl)phenol | C₇H₄BrF₃O | 241.01 | 10.0 | 41.5 | 1.0 |

| 1-Bromobutane | C₄H₉Br | 137.02 | 8.52 | 62.2 | 1.5 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 11.5 | 83.0 | 2.0 |

| Product: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene | C₁₁H₁₁BrF₃O | 297.10 | ~11.2 (91%) | 37.8 | - |

Note: The product yield is an estimated value based on typical reaction efficiencies.

This procedure involves the formation of a Grignard reagent from the aryl bromide, followed by reaction with a borate ester and subsequent acidic hydrolysis to yield the boronic acid.[1][4]

Protocol:

-

Set up a 500 mL three-neck flask, equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. All glassware must be oven-dried.

-

Place magnesium turnings (1.1 g, 45.4 mmol, 1.2 eq) in the flask.

-

Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.

-

Dissolve 1-bromo-3-butoxy-5-(trifluoromethyl)benzene (11.2 g, 37.8 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion (approx. 10 mL) of the bromide solution to the magnesium suspension. A small crystal of iodine can be added to initiate the Grignard formation if necessary.

-

Once the reaction initiates (indicated by gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add trimethyl borate (6.3 mL, 56.7 mmol, 1.5 eq) dropwise via syringe, keeping the internal temperature below -60 °C.

-

Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Cool the mixture in an ice bath and slowly quench the reaction by adding 1 M aqueous HCl (100 mL).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization (e.g., from a mixture of hexane and ethyl acetate) to yield pure this compound.

Quantitative Data for Step 2:

| Reactant/Product | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

| 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene | C₁₁H₁₁BrF₃O | 297.10 | 11.2 | 37.8 | 1.0 |

| Magnesium | Mg | 24.31 | 1.1 | 45.4 | 1.2 |

| Trimethyl borate | C₃H₉BO₃ | 103.91 | 5.9 | 56.7 | 1.5 |

| Product: this compound | C₁₁H₁₂BF₃O₃ | 263.02 | ~7.9 (80%) | 30.2 | - |

Note: The product yield is an estimated value based on typical reaction efficiencies.

Application in Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The general mechanism is a catalytic cycle involving a palladium catalyst.[5][6][7]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-Butoxy-5-trifluoromethylphenylboronic Acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific physical properties of 3-Butoxy-5-trifluoromethylphenylboronic acid is limited. This guide provides foundational information, data for structurally analogous compounds to aid in property estimation, and detailed experimental protocols for the determination of key physicochemical parameters.

Introduction

This compound is a substituted arylboronic acid. This class of compounds is of significant interest in medicinal chemistry and organic synthesis, primarily due to their utility as building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of a butoxy group and a trifluoromethyl group on the phenyl ring is expected to modulate the compound's lipophilicity, electronic properties, and metabolic stability, making it a potentially valuable fragment in drug discovery programs. This document outlines the known identifiers of this compound and provides a comprehensive overview of the experimental methodologies required for its full physicochemical characterization.

Core Physicochemical Data

Table 1: Core Identifiers for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄BF₃O₄ |

| Molecular Weight | 278.03 g/mol |

| CAS Number | 1256345-96-6 |

To provide a predictive context for the properties of the title compound, the following table summarizes experimental data for structurally related phenylboronic acids. The electronic effects of the trifluoromethyl group (-CF₃) are comparable to the trifluoromethoxy group (-OCF₃), and the presence of alkoxy or alkyl groups provides further comparison.

Table 2: Physical Properties of Structurally Analogous Phenylboronic Acids

| Compound | CAS Number | Melting Point (°C) | pKa | Solubility |

| 3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 | 158-169[1] | 7.88 ± 0.01 | Soluble in organic solvents.[1] |

| 3-(Trifluoromethoxy)phenylboronic acid | 179113-90-7 | 89[2] | 7.79 ± 0.02 | Soluble in organic solvents.[2] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 73852-19-4 | 217-220[3] | Not Available | Soluble in methanol. |

| 3-Isobutoxyphenylboronic acid | Not Available | Not Available | Not Available | Low solubility in water. |

Experimental Protocols

The following sections detail standard experimental procedures for the determination of the key physical properties of arylboronic acids.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[4]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[4]

-

Procedure:

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.[5]

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology (Qualitative):

-

Sample Preparation: A small, measured amount (e.g., 25 mg) of the compound is placed in a test tube.[6]

-

Solvent Addition: A measured volume (e.g., 0.75 mL) of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents) is added in portions.[6][7]

-

Observation: The mixture is vigorously agitated after each addition. Solubility is determined by visual inspection for the absence of solid particles.[6][7]

-

Classification: The compound's solubility profile in acidic, basic, and neutral media allows for its classification.[6][7]

Methodology (Quantitative - Shake-Flask Method):

-

Procedure: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Acidity Constant (pKa) Determination

The pKa is a measure of the acidity of the boronic acid functional group.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of the compound (e.g., 1 mM) is prepared in water with a constant ionic strength, typically maintained with 0.15 M KCl.[8][9] The solution may be purged with nitrogen to remove dissolved CO₂.[8]

-

Apparatus: A calibrated pH meter with a glass electrode is used.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.[8][9]

-

Data Analysis: The pH of the solution is recorded after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[10] A minimum of three titrations is recommended for accuracy.[8]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and identity of the compound.

Methodology (Nuclear Magnetic Resonance - NMR):

-

Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Arylboronic acids can form anhydrides (boroxines), which may lead to complex spectra; using methanol-d4 can sometimes simplify this by forming the boronic ester.

-

Data Acquisition: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure.

Visualized Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel arylboronic acid like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]

- 4. employees.oneonta.edu [employees.oneonta.edu]

- 5. almaaqal.edu.iq [almaaqal.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

Spectroscopic and Synthetic Profile of 3-Butoxy-5-trifluoromethylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-5-trifluoromethylphenylboronic acid is a fluorinated arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a butoxy group and a trifluoromethyl group on the phenyl ring, imparts specific electronic and steric properties that are valuable in the design of novel pharmaceuticals and functional materials. The boronic acid moiety serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. This technical guide provides a comprehensive overview of the expected spectroscopic data and a general synthetic methodology for this compound, based on established principles and data from analogous compounds.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of structurally related compounds and fundamental principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H | 7.8 - 8.2 | s | - |

| Ar-H | 7.5 - 7.8 | s | - |

| Ar-H | 7.3 - 7.5 | s | - |

| -OCH₂- | 3.9 - 4.1 | t | 6.5 - 7.0 |

| -CH₂- | 1.7 - 1.9 | m | ~7.0 |

| -CH₂- | 1.4 - 1.6 | m | ~7.5 |

| -CH₃ | 0.9 - 1.1 | t | 7.0 - 7.5 |

| B(OH)₂ | 8.0 - 8.5 | s (broad) | - |

Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. The broad singlet of the B(OH)₂ protons is often exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-B | 130 - 135 (often not observed) |

| C-O | 158 - 162 |

| C-CF₃ | 130 - 134 (q, ¹JCF ≈ 32 Hz) |

| C-H (aromatic) | 115 - 130 |

| -CF₃ | 122 - 126 (q, ¹JCF ≈ 272 Hz) |

| -OCH₂- | 68 - 72 |

| -CH₂- | 30 - 34 |

| -CH₂- | 18 - 22 |

| -CH₃ | 13 - 15 |

Note: The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Predicted m/z | Interpretation |

| ESI-MS | Negative | [M-H]⁻ | Molecular ion |

| [M+H₂O-H]⁻ | Adduct with water | ||

| GC-MS (as boronate ester) | EI | [M]⁺ | Molecular ion of the ester |

| [M-OR]⁺ | Loss of an alkoxy group from the ester | ||

| [M-C₄H₉]⁺ | Loss of the butyl group |

Note: Boronic acids can dehydrate to form boroxines (cyclic trimers), which may be observed in the mass spectrum.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (B-OH) | Broad, Strong |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium |

| 1600 - 1620 | C=C stretch (aromatic) | Medium |

| 1450 - 1500 | C=C stretch (aromatic) | Medium |

| 1310 - 1380 | B-O stretch | Strong |

| 1100 - 1300 | C-F stretch (CF₃) | Strong |

| 1000 - 1100 | C-O stretch (alkoxy) | Medium |

Experimental Protocols

General Synthesis of this compound

The synthesis typically involves a multi-step sequence starting from a readily available substituted benzene derivative.

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene

To a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in a suitable anhydrous solvent such as tetrahydrofuran (THF), is added sodium hydride (NaH) portion-wise at 0 °C. n-Butanol is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The purified 1-bromo-3-butoxy-5-(trifluoromethyl)benzene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (B(OiPr)₃) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) and stirred vigorously for 1-2 hours. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude boronic acid is often purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

General Protocol for Spectroscopic Characterization

The characterization of the final product would involve a suite of standard spectroscopic techniques.

Caption: Standard workflow for the purification and characterization of a synthesized compound.

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the molecular weight and elemental composition. Gas chromatography-mass spectrometry (GC-MS) could also be employed, often after derivatization to a more volatile boronate ester.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained using an FTIR spectrometer, typically as a solid (KBr pellet or ATR).

-

Purity Analysis: The purity of the final compound would be assessed by high-performance liquid chromatography (HPLC) and/or elemental analysis.

Signaling Pathways and Logical Relationships

The primary utility of this compound in drug discovery and development lies in its application in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

The logical relationship in employing this reagent is straightforward: the boronic acid serves as the organoboron nucleophile, which, in the presence of a palladium catalyst and a base, couples with an aryl or heteroaryl halide (the electrophile) to form a new carbon-carbon bond, leading to the desired biaryl product. The butoxy and trifluoromethyl substituents on the boronic acid modulate the electronic properties and lipophilicity of the resulting product, which can be fine-tuned to optimize pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and established spectroscopic principles. Experimental verification is required for definitive structural confirmation. The synthetic protocols are generalized and may require optimization for specific laboratory conditions.

reactivity of 3-Butoxy-5-trifluoromethylphenylboronic acid in organic reactions

Investigating Reactivity

I'm starting a deep dive into the reactivity of 3-Butoxy-5-trifluoromethylphenylboronic acid, beginning with a thorough Google Scholar search. I'm prioritizing scholarly articles, patents, and technical reports related to its use in Suzuki reactions. The goal is a comprehensive understanding to inform the experimental plan.

Mapping Reaction Protocols

My current focus is expanding my search to include Chan-Lam coupling and other relevant cross-coupling reactions involving this boronic acid. I'm extracting detailed protocols, including yields and spectroscopic data, to create comparative tables. Concurrently, I'm generating Graphviz diagrams for reaction schemes and workflow diagrams for a typical experimental setup. Ultimately, I'm aiming to synthesize this data into a comprehensive technical guide.

Synthesizing Knowledge Base

My investigation has expanded beyond the initial literature search. I'm actively extracting detailed protocols now, focusing on Suzuki-Miyaura, Chan-Lam, and other cross-coupling reactions. I'm meticulously collecting yields, turnover numbers, and spectroscopic data, which I'll format into comparative tables. I'm also starting to build Graphviz diagrams for reaction schemes and workflow diagrams for a typical lab setup. I aim to create a comprehensive technical guide.

Examining Reaction Specifics

I've made headway with preliminary searches, finding broad info on Suzuki-Miyaura and Chan-Lam couplings. Yet, the current information doesn't pinpoint the reactivity of 3-Butoxy-5-trifluoromethyl. I'm now exploring databases and literature reviews to understand this specific substrate's behavior, hoping to find insights into its specific reaction possibilities and potential challenges.

Refining Search Parameters

I'm hitting a roadblock. Although my initial searches turned up general reaction info, I need specifics on 3-Butoxy-5-trifluoromethyl phenylboronic acid. No luck with yields or conditions yet. I'm now honing my search, looking only for papers and patents featuring this exact compound. Hopefully, this will lead me to the experimental details and quantitative data needed for this guide.

An In-depth Technical Guide to the Solubility of 3-Butoxy-5-trifluoromethylphenylboronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Butoxy-5-trifluoromethylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related phenylboronic acids as relevant proxies. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction to this compound

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The butoxy and trifluoromethyl substituents on the phenyl ring influence the molecule's lipophilicity, electronic properties, and overall steric hindrance, which in turn affect its solubility and reactivity. A thorough understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Solubility of Phenylboronic Acid Derivatives in Organic Solvents

Generally, phenylboronic acids exhibit higher solubility in polar aprotic and protic solvents and lower solubility in nonpolar solvents. For instance, phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The introduction of lipophilic groups, such as the isobutoxy group in isobutoxyphenylboronic acid, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[3] Trifluoromethyl groups are known to enhance the reactivity and solubility of phenylboronic acids in various organic solvents.[4]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction) |

| Chloroform | 20 | 0.012 |

| 30 | 0.020 | |

| 40 | 0.033 | |

| 50 | 0.052 | |

| 3-Pentanone | 20 | 0.095 |

| 30 | 0.135 | |

| 40 | 0.185 | |

| 50 | 0.250 | |

| Acetone | 20 | 0.110 |

| 30 | 0.155 | |

| 40 | 0.210 | |

| 50 | 0.280 | |

| Dipropyl Ether | 20 | 0.055 |

| 30 | 0.080 | |

| 40 | 0.115 | |

| 50 | 0.160 | |

| Methylcyclohexane | 20 | < 0.001 |

| 30 | < 0.001 | |

| 40 | 0.001 | |

| 50 | 0.001 |

Data sourced from a technical guide on phenylboronic acid solubility.[5]

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Isomer |

| ortho- | |

| meta- | |

| para- | |

| Chloroform | Higher than meta and para |

| 3-Pentanone | Higher than meta and para |

| Acetone | Higher than meta and para |

| Dipropyl Ether | Higher than meta and para |

| Methylcyclohexane | Higher than meta and para |

Qualitative summary based on a study of isobutoxyphenylboronic acid solubility, which found the ortho-isomer to be significantly more soluble than the meta and para isomers in all tested solvents.[3]

Experimental Protocol for Solubility Determination

A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][2][3][6] This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6]

Principle:

A biphasic sample of the boronic acid and the chosen organic solvent with a known composition is prepared. The mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or by measuring the intensity of light passing through the solution using a luminance probe.[1][2][6]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture.

-

The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[6]

-

Turbidity Measurement: The turbidity of the solution is continuously monitored.

-

Determination of Dissolution Temperature: The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

References

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylboronic acid

Introduction

3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.[1] Its unique molecular architecture, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct reactivity and properties that are highly valuable in medicinal chemistry and materials science.[1] This guide details the molecular structure, physicochemical properties, synthesis, and applications of this important synthetic intermediate.

Molecular Structure and Properties

The molecular structure of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂], a methoxy group (-OCH₃) at the meta-position, and a trifluoromethyl group (-CF₃) at the meta-position relative to the boronic acid.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | [3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | [2] |

| Synonyms | 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid | [1] |

| CAS Number | 871332-97-7 | [1] |

| Molecular Formula | C₈H₈BF₃O₃ | [1][2] |

| Molecular Weight | 219.95 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 157-162 °C | [2] |

| Purity | ≥96.0% (HPLC) | [2] |

| Solubility | Soluble in organic solvents | [1] |

| Storage Conditions | Room Temperature | [1] |

Synthesis and Reactions

While a specific, detailed experimental protocol for the synthesis of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid is not available in the provided search results, a general and widely used method for the synthesis of arylboronic acids is the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.

General Synthetic Workflow

The logical workflow for the synthesis of an arylboronic acid such as 3-Methoxy-5-(trifluoromethyl)phenylboronic acid is depicted below. This process typically starts from the corresponding aryl halide.

Key Chemical Reactions: Suzuki-Miyaura Cross-Coupling

3-Methoxy-5-(trifluoromethyl)phenylboronic acid is extensively used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[3]

Applications in Research and Drug Development

The unique electronic properties of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid make it a valuable building block in several areas of research and development.

Medicinal Chemistry

In drug discovery, the incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, bioavailability, and binding affinity. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid serves as a key intermediate for introducing the 3-methoxy-5-(trifluoromethyl)phenyl moiety into potential drug candidates.[1] This is particularly relevant in the design of novel therapeutics targeting specific biological pathways.[1]

Materials Science

This compound is also utilized in the development of advanced materials, such as specialized polymers and coatings. The presence of the fluorinated group can improve thermal and chemical stability, making the resulting materials suitable for demanding applications.[1]

Role as a Synthetic Building Block

The primary application of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid is as a building block in multi-step organic synthesis. The logical relationship of its use is to couple with other molecules to create more complex structures with desired biological or material properties.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction, which is a primary application of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.

Materials:

-

Aryl Halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

3-Methoxy-5-(trifluoromethyl)phenylboronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, and the base.

-

Add the anhydrous solvent to the flask.

-

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Experimental Workflow Diagram

The workflow for a typical Suzuki-Miyaura cross-coupling experiment is outlined in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Butoxy-5-trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is particularly valuable in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. 3-Butoxy-5-trifluoromethylphenylboronic acid is a valuable building block, incorporating both a moderately electron-donating butoxy group and a strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl moiety is often introduced into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.

The electronic nature of the substituents on the boronic acid can influence the reaction rate, with electron-donating groups generally accelerating the transmetalation step.[3] Conversely, electron-withdrawing groups can sometimes slow down the reaction. The presence of both types of groups on this compound necessitates careful optimization of reaction conditions to achieve high yields.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos, or PPh₃)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Catalyst, Ligand, Base, and Solvent Systems

The choice of reaction components is critical for a successful Suzuki coupling. The following table summarizes common systems used for challenging substrates, including those with electron-withdrawing groups.

| Catalyst System | Ligand Type | Base | Solvent System | Typical Temperature (°C) | Notes |

| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | K₃PO₄ | Toluene/H₂O | 80-100 | Highly active for a broad range of substrates, including electron-deficient ones.[3] |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | K₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | Excellent for sterically hindered and electron-poor substrates.[4] |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Na₂CO₃ | DMF/H₂O | 80-100 | A classic, readily available catalyst, though may require higher temperatures and longer reaction times for less reactive substrates. |

| PdCl₂(dppf) | Diphosphine complex | Cs₂CO₃ | THF/H₂O | 70-90 | Good for a range of substrates and is relatively air-stable. |

Applications in Drug Discovery

The 3-butoxy-5-trifluoromethylphenyl moiety is a valuable pharmacophore. The butoxy group can improve solubility and modulate lipophilicity, while the trifluoromethyl group often enhances metabolic stability and receptor binding affinity. Biaryl compounds containing this scaffold are of interest in various therapeutic areas.

| Therapeutic Area | Example Application of Structurally Similar Scaffolds | Rationale for Inclusion of Trifluoromethyl Group |

| Oncology | Synthesis of kinase inhibitors | The CF₃ group can form strong interactions with amino acid residues in the active site of kinases. |

| Neurology | Development of CNS-active agents | Increased lipophilicity can aid in crossing the blood-brain barrier. |

| Infectious Diseases | Design of novel antibacterial or antiviral agents | Enhanced metabolic stability can lead to a longer in vivo half-life.[1] |

| Inflammatory Diseases | Synthesis of anti-inflammatory compounds | The electron-withdrawing nature of the CF₃ group can modulate the pKa of nearby functional groups, influencing target engagement. |

Mandatory Visualization: Logical Relationships in Suzuki Coupling

References

- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Application Notes: 3-Butoxy-5-trifluoromethylphenylboronic Acid in the Development of Potent TRKA Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-5-trifluoromethylphenylboronic acid is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern, featuring a butoxy group and a trifluoromethyl moiety, allows for the generation of compounds with desirable pharmacological properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the butoxy group can modulate lipophilicity and cellular permeability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective Tropomyosin receptor kinase A (TRKA) inhibitors, with a specific focus on compounds disclosed in patent WO2018090011A1.

Application: Synthesis of TRKA Inhibitors

This compound is a critical reagent in the synthesis of a novel series of TRKA inhibitors, as described in patent WO2018090011A1. These inhibitors are designed to target cancers driven by NTRK1 gene fusions, which lead to the constitutive activation of TRKA. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds in drug discovery.

Key Advantages of using this compound in this context:

-

Structural Diversity: Enables the introduction of the 3-butoxy-5-(trifluoromethyl)phenyl group into various heterocyclic scaffolds, allowing for the exploration of structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The butoxy and trifluoromethyl groups contribute to optimizing the lipophilicity, metabolic stability, and potency of the final compounds.

-

High Reactivity in Cross-Coupling: The boronic acid moiety readily participates in Suzuki-Miyaura reactions, leading to efficient synthesis of the target inhibitors.

Quantitative Data: Biological Activity of TRKA Inhibitors

The following table summarizes the in vitro biological activity of representative compounds synthesized using this compound, as reported in patent WO2018090011A1. The data demonstrates the high potency of these compounds against the TRKA kinase.

| Compound ID (from WO2018090011A1) | TRKA IC50 (nM) |

| 160 | < 10 |

| 161 | < 10 |

| 162 | < 10 |

| 163 | < 10 |

Experimental Protocols

General Protocol for the Synthesis of TRKA Inhibitors via Suzuki-Miyaura Coupling

This protocol describes the general procedure for the coupling of this compound with a suitable halogenated heterocyclic core to generate the target TRKA inhibitors.

Materials:

-

Halogenated heterocyclic intermediate (e.g., a chloro- or bromo-substituted pyrazole)

-

(3-Butoxy-5-(trifluoromethyl)phenyl)boronic acid (CAS 1799433-27-3)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., sodium carbonate, potassium carbonate)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add the halogenated heterocyclic intermediate (1.0 eq), (3-Butoxy-5-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the solvent and water (typically in a 4:1 to 10:1 ratio).

-

Degas the mixture by bubbling an inert gas through the solution for 15-30 minutes.

-

Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired TRKA inhibitor.

Protocol for TRKA Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of the synthesized compounds against the TRKA kinase.

Materials:

-

Recombinant human TRKA kinase

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Europium-labeled anti-phosphotyrosine antibody

-

SA-APC (Streptavidin-Allophycocyanin) conjugate

-

HTRF (Homogeneous Time-Resolved Fluorescence) reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer, recombinant TRKA kinase, and the biotinylated peptide substrate.

-

Add the diluted test compounds to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.

-

Incubate the plate in the dark for 60 minutes to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the ratio of the two emission signals and plot the data against the compound concentration to determine the IC50 value using a suitable software.

Visualizations

Signaling Pathway of TRKA

Caption: TRKA signaling cascade initiated by NGF binding.

Experimental Workflow for TRKA Inhibitor Synthesis and Evaluation

Caption: Workflow for TRKA inhibitor development.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Butoxy-5-trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for palladium-catalyzed cross-coupling reactions involving 3-Butoxy-5-trifluoromethylphenylboronic acid are not widely available in published literature. The following protocols and application notes are based on established methodologies for structurally similar arylboronic acids, particularly those containing both electron-donating (alkoxy) and electron-withdrawing (trifluoromethyl) groups. These should serve as a robust starting point for reaction optimization.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures that are prevalent in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the butoxy group can modulate electronic properties and provide a handle for further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most efficient methods for forming carbon-carbon bonds with this reagent.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below.

| Property | Value |

| CAS Number | 1256345-45-5 |

| Molecular Formula | C₁₁H₁₄BF₃O₃ |

| Molecular Weight | 262.03 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF) |

Applications in Palladium-Catalyzed Cross-Coupling

This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions with a variety of organic electrophiles.

Key Applications:

-

Synthesis of Biaryl Compounds: The primary application is the synthesis of substituted biaryls by coupling with aryl, heteroaryl, or vinyl halides and triflates. These structures are key pharmacophores in many drug candidates.

-

Fragment-Based Drug Discovery: This boronic acid can be used as a fragment to introduce the 3-butoxy-5-trifluoromethylphenyl moiety into potential drug leads, exploring structure-activity relationships.

-

Materials Science: Incorporation of this fluorinated building block can be used to tune the electronic and physical properties of organic materials for applications in OLEDs and organic electronics.

A general workflow for a typical Suzuki-Miyaura coupling experiment is depicted below.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols: Suzuki-Miyaura Coupling

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction Scheme:

Ar-Br + (HO)₂B-C₆H₃(3-OBu)(5-CF₃) --[Pd Catalyst, Base]--> Ar-C₆H₃(3-OBu)(5-CF₃)

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

-

Add anhydrous 1,4-dioxane (5 mL).

-

Seal the flask and heat the reaction mixture to 90 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed (typically within 2-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving arylboronic acids with similar electronic properties. These can be used as a starting point for optimizing the reaction with this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 90-100 | 85-95 |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 80-90 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O | 100 | 70-85 |

| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 80 | 88-98 |

Mechanism and Signaling Pathway Diagram

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for 3-Butoxy-5-trifluoromethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Butoxy-5-trifluoromethylphenylboronic acid in common chemical and biological applications. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the butoxy group modifies lipophilicity, making this reagent a valuable building block in medicinal chemistry and materials science.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

This compound is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction is fundamental for creating complex organic molecules from simpler precursors.

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction Yields

The following table summarizes typical yields obtained in Suzuki-Miyaura coupling reactions with various aryl halides, based on general protocols.[1][2] Please note that actual yields will depend on the specific substrate and optimized reaction conditions.

| Entry | Aryl Halide Partner | Product | Typical Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxy-3'-butoxy-5'-trifluoromethyl-1,1'-biphenyl | 85-95% |

| 2 | 1-Iodo-3-nitrobenzene | 3'-Butoxy-3-nitro-5'-trifluoromethyl-1,1'-biphenyl | 80-90% |

| 3 | 2-Chloropyridine | 2-(3-Butoxy-5-(trifluoromethyl)phenyl)pyridine | 70-85% |

| 4 | 4-Bromobenzaldehyde | 4'-(3-Butoxy-5-(trifluoromethyl)phenyl)benzaldehyde | 85-92% |

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl bromide with this compound.[1][2]

Materials:

-

This compound (1.2 equiv.)

-

Aryl bromide (1.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv.)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and K₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio (volume based on the scale of the reaction, typically to achieve a 0.1 M concentration of the limiting reagent).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application 2: Antimicrobial Activity Screening

Boronic acid derivatives are known to exhibit antimicrobial properties.[4][5] The following protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Data Presentation: Representative MIC Values

The following table provides an example of how to present MIC data. The values are hypothetical and serve as a template for reporting experimental results.[6][7]

| Bacterial Strain | Strain ID | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 |

| Escherichia coli | ATCC 25922 | 32 | 64 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |

| Enterococcus faecalis | ATCC 29212 | 16 | 32 |

MIC50/MIC90: The minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute this stock solution in CAMHB to create a working stock at the highest concentration to be tested.

-

Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the working stock solution of the boronic acid to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will result in a final volume of 200 µL per well.

-

Controls:

-

Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound).

-

Sterility Control: A well containing 200 µL of sterile CAMHB only.

-

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: 3-Butoxy-5-trifluoromethylphenylboronic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butoxy-5-trifluoromethylphenylboronic acid is a valuable reagent in modern pharmaceutical synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a butoxy group and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on its application in the development of Factor XIa inhibitors.

Key Applications in Pharmaceutical Synthesis